
4-(Trifluoromethyl)aniline
Overview
Description
4-(Trifluoromethyl)aniline, also known as 4-Aminobenzotrifluoride, is an organic compound with the molecular formula C7H6F3N. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the para position of an aniline ring. This compound is a colorless to light yellow solid with a melting point of 38°C and a boiling point of 117.5°C . It is insoluble in water but can be mixed with ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of p-chlorobenzotrifluoride with ammonia gas under high pressure . Another method includes the halogenation of p-chlorobenzotrifluoride followed by ammoniation . These processes typically require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale reactions using similar methods. The use of p-chlorobenzotrifluoride as a starting material is common due to its availability and cost-effectiveness. The reactions are carried out in reactors with precise control over reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
4-TFMA undergoes substitution reactions at the aromatic ring, leveraging the electron-withdrawing trifluoromethyl group to direct reactivity. Key examples include:
Nitration
- Reacts with nitrosyl sulfuric acid (HNO₂·H₂SO₄) at 30°C to form nitro derivatives like 2-nitro-4-(trifluoromethyl)aniline, a precursor for agrochemicals .
- Yield: ~70% (dependent on reaction time and stoichiometry).
Halogenation
- Chlorination with Cl₂ in dichloroethane produces 2,6-dichloro-4-(trifluoromethyl)aniline, an intermediate for fipronil synthesis .
- Reaction conditions: 10–50°C, 5 hours .
Nucleophilic Reactions
The amino group participates in nucleophilic substitution or coupling:
Alkylation
- Reacts with Grignard reagents (e.g., RMgX) to form 4-(trialkylmethyl)anilines via a fluoride elimination-addition mechanism :
Acylation
- Forms amides with cinnamoyl chloride under mild conditions, enabling access to bioactive molecules .
Reduction and Oxidation
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Reduction | H₂/Pd-C | 4-(Trifluoromethyl)cyclohexylamine | 85% | |
Oxidation | KMnO₄/H₂SO₄ | 4-(Trifluoromethyl)nitrobenzene | 60% |
Cyclization and Trimerization
- Under high-temperature storage, 4-TFMA can trimerize via autocatalytic pathways, forming a triazine derivative :
Coupling Reactions
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-(Trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valued for its role in producing fluorinated derivatives that exhibit enhanced biological activity and stability. The trifluoromethyl group imparts unique electronic properties, making these compounds suitable for diverse applications.
Synthetic Routes
Common synthetic methods include nucleophilic aromatic substitution reactions, where this compound is utilized to introduce fluorinated groups into target molecules. For example, it is involved in the synthesis of complex pharmaceuticals and agrochemicals, enhancing their efficacy and reducing toxicity.
Synthetic Method | Description |
---|---|
Nucleophilic Aromatic Substitution | Substitution with fluorinating agents under controlled conditions. |
Suzuki–Miyaura Cross-Coupling | Forms carbon-carbon bonds using palladium catalysts with trifluoromethyl anilines. |
Pharmaceutical Applications
Drug Development
In medicinal chemistry, this compound is a key precursor for developing novel therapeutic agents. Its derivatives have shown promising results against various biological targets, including enzymes and receptors.
Case Study: Anticancer Activity
A study investigated the effects of fluorinated anilines on cancer cell lines, revealing that compounds containing the trifluoromethyl group exhibited enhanced cytotoxicity compared to non-fluorinated counterparts. This suggests that fluorination can significantly improve the biological activity of potential anticancer agents.
Agrochemical Applications
Herbicide Synthesis
The compound plays a vital role in synthesizing low-toxicity herbicides. Its ability to form stable intermediates allows for the development of effective agricultural chemicals that minimize environmental impact.
Material Science
Non-linear Optical Materials
Research has indicated that derivatives of this compound can be used in non-linear optical materials essential for advanced optical technologies. These materials are crucial for applications such as telecommunications and laser technology.
Analytical Chemistry
Detection and Quantification
this compound is employed in analytical methods to detect specific analytes in complex mixtures. Its unique chemical properties enhance sensitivity and selectivity in various analytical techniques, including high-performance liquid chromatography (HPLC).
Case Studies and Research Findings
-
Antibacterial Efficacy
- A study published by MDPI evaluated compounds similar to this compound for their antibacterial properties against resistant strains of bacteria. The findings suggested a structure-activity relationship that could inform future drug design.
-
Fluorination Impact on Biological Activity
- Research highlighted the significance of fluorination in enhancing the biological activity of compounds. The presence of the trifluoromethyl group was linked to improved interactions with biological targets, supporting its use in drug development.
Mechanism of Action
The precise mechanism of action of 4-(Trifluoromethyl)aniline is not fully understood. it is believed to act as a catalyst in synthesizing other compounds. It functions as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes . Additionally, it may form reactive intermediates that facilitate various chemical transformations .
Comparison with Similar Compounds
- 4-Fluoroaniline
- 4-(Trifluoromethoxy)aniline
- 3-(Trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
Uniqueness: 4-(Trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group at the para position, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where specific reactivity and stability are required .
Biological Activity
4-(Trifluoromethyl)aniline is a compound of significant interest due to its diverse biological activities and applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound, also known as para-trifluoromethylaniline, is an aromatic amine characterized by the presence of a trifluoromethyl group (-CF₃) attached to the aniline structure. This unique substitution imparts distinct electronic properties that influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, research highlighted its efficacy against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for some derivatives containing this compound ranged from 0.070 to 8.95 μM, indicating strong antibacterial activity comparable to standard antibiotics such as ampicillin .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (μM) |
---|---|---|
This compound | Staphylococcus aureus | 0.070 |
This compound | Enterococcus spp. | 4.66 |
This compound | Mycobacterium tuberculosis | 18.7 |
Cytotoxicity and Antiproliferative Effects
In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds containing this moiety can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as HeLa and A549 . The IC₅₀ values for these compounds ranged from 60 nM to over 100 nM, indicating potent antiproliferative activity.
Table 2: Cytotoxicity of Compounds Containing this compound
Compound | Cell Line | IC₅₀ (nM) |
---|---|---|
Compound A | HeLa | 60 |
Compound B | A549 | 83 |
Compound C | MDA-MB-231 | 101 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in cellular processes has been documented, contributing to its antimicrobial and anticancer effects.
- Cell Cycle Disruption : By interfering with tubulin dynamics, it causes mitotic arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells, contributing to its antimicrobial properties.
Toxicity Profiles
While the biological activities of this compound are promising, toxicity remains a critical concern. Research indicates that acute toxicity can occur upon ingestion or skin contact. Therefore, understanding the safety profiles and establishing safe dosage levels are essential for potential therapeutic applications.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on various derivatives of anilines found that those containing the trifluoromethyl group exhibited enhanced antibacterial activity against resistant strains of bacteria. The study emphasized the importance of structural modifications in improving efficacy while minimizing toxicity .
Case Study 2: Cancer Cell Line Studies
In vitro studies on HeLa cells treated with compounds containing this compound showed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. These findings suggest potential applications in cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)aniline in academic research?
Basic Research Focus
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions or direct functionalization of aniline derivatives. For example, in patent literature, it is used as a starting material in Buchwald-Hartwig amination or Suzuki-Miyaura coupling to generate heterocyclic compounds. A representative method involves reacting brominated intermediates (e.g., 5-bromopyrazin-2-yl derivatives) with zinc dicyanide under nitrogen, catalyzed by tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C, followed by purification via reverse-phase chromatography .
Key Reaction Conditions
Reaction Component | Example Parameters |
---|---|
Catalyst | Pd(PPh₃)₄ (0.0043 mmol) |
Solvent | N,N-Dimethylformamide (DMF) |
Temperature | 80°C, 18 hours |
Purification | C18 reverse-phase chromatography |
Q. How can spectroscopic and chromatographic methods characterize this compound?
Basic Research Focus
Structural elucidation relies on:
- NMR Spectroscopy : ¹⁹F NMR identifies CF₃ chemical shifts (~-60 ppm for aromatic trifluoromethyl groups).
- Mass Spectrometry (MS) : LCMS (e.g., m/z 265 [M+H]⁺ for derivatives) confirms molecular weight .
- HPLC : Retention times (e.g., 0.81 minutes under SQD-FA05 conditions) assess purity .
- Refractive Index/Density : Physical properties (n²⁰/D 1.466, density 1.393 g/mL) aid in solvent compatibility .
Methodological Insight
- Basicity Analysis : Use Hammett substituent constants (σₘ = 0.43 for CF₃) to predict reactivity.
- Computational Modeling : DFT calculations quantify charge distribution and resonance effects.
Q. What role does this compound play in agrochemical intermediate synthesis?
Advanced Research Focus
this compound is a key intermediate in synthesizing Broflanilide, a noncompetitive GABA receptor antagonist insecticide. The CF₃ group enhances metabolic stability and binding affinity. The synthesis involves coupling with perfluoropropan-2-yl groups under controlled conditions to yield intermediates like 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline .
Synthetic Pathway
Bromination of the aromatic ring.
Palladium-catalyzed cross-coupling with perfluoroalkyl reagents.
Purification via low-temperature crystallization (-20°C under inert atmosphere) .
Q. How can computational methods resolve contradictions in biological activity data for this compound derivatives?
Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., DYRK1A inhibition at 54.84 nM vs. 186.40 nM for DYRK1B ) arise from structural variations and assay conditions. Strategies include:
- Molecular Docking : Simulate binding to α/β-tubulin heterodimers or kinase active sites .
- MD Simulations : Analyze conformational stability over 100+ ns trajectories.
- QSAR Models : Corporate substituent effects (e.g., nitro vs. trifluoromethyl groups) to predict activity .
Case Study
Derivatives like N-(3-morpholinopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline show enhanced antiprotozoal activity due to improved solubility and target affinity .
Q. What challenges arise in isotopic labeling of this compound for metabolic studies?
Advanced Research Focus
Deuterated analogs (e.g., this compound-d4) require precise control to retain isotopic purity. Key issues:
- Synthetic Limitations : H/D exchange side reactions during nitration or amination steps.
- Analytical Validation : Use high-resolution MS (e.g., m/z 307.0 [M+1]⁺) and ²H NMR to confirm labeling efficiency .
Optimization Strategies
- Employ Pd/C or Rh catalysts for selective deuteration.
- Store labeled compounds at -20°C in dark, anhydrous conditions to prevent degradation .
Q. How do electronic effects of the CF₃ group impact regioselectivity in electrophilic substitution?
Advanced Research Focus
The CF₃ group directs electrophiles to meta positions via deactivation of the aromatic ring. Experimental validation involves nitration or halogenation reactions, where meta-substituted products dominate. For example, bromination of this compound yields 3-bromo-4-(trifluoromethyl)aniline as the major product .
Methodology
- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS.
- Theoretical Analysis : Use Fukui indices to predict reactive sites .
Q. What are the best practices for handling this compound in laboratory settings?
Basic Research Focus
Properties
IUPAC Name |
4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIMMLDVSWADK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060013 | |
Record name | 4-(Trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-14-1 | |
Record name | 4-(Trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Trifluoromethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, 4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Trifluoromethyl)aniline | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.579 | |
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Record name | 4-(TRIFLUOROMETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQJ623MB8G | |
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Retrosynthesis Analysis
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